Einecs 307-414-3

CAS No.: 97635-53-5

Cat. No.: VC16993277

Molecular Formula: C10H19N3O5

Molecular Weight: 261.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97635-53-5 |

|---|---|

| Molecular Formula | C10H19N3O5 |

| Molecular Weight | 261.28 g/mol |

| IUPAC Name | 2,5-diaminopentanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H12N2O2.C5H7NO3/c6-3-1-2-4(7)5(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,6-7H2,(H,8,9);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

| Standard InChI Key | TYQDOIOMUGXJOC-HVDRVSQOSA-N |

| Isomeric SMILES | C1CC(=O)N[C@@H]1C(=O)O.C(CC(C(=O)O)N)CN |

| Canonical SMILES | C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN |

Introduction

Chemical Identity and Nomenclature

Systematic Identification

EINECS 307-414-3 is systematically named as 2,5-diaminopentanoic acid compound with (2S)-5-oxopyrrolidine-2-carboxylic acid, reflecting its stoichiometric combination of DL-ornithine (CHNO) and L-pyroglutamic acid (CHNO) . The International Union of Pure and Applied Chemistry (IUPAC) condensed notation further clarifies its structure as H-DL-Orn-OH·H-Pyr-OH, where "Orn" denotes ornithine and "Pyr" represents pyroglutamic acid .

Synonyms and Alternate Identifiers

This compound is interchangeably referenced as:

-

5-Oxo-L-proline, compound with DL-ornithine (1:1)

-

DTXSID40243095 (EPA DSSTox identifier)

Its molecular formula, , is derived from the summation of the constituent molecules’ formulas, confirming the 1:1 molar ratio .

Structural and Stereochemical Analysis

Two-Dimensional Molecular Architecture

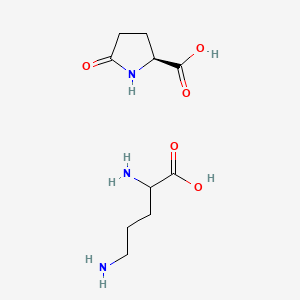

The 2D structure of EINECS 307-414-3 comprises two distinct moieties:

-

DL-Ornithine: A dibasic amino acid with a linear carbon chain (), existing as a racemic mixture of D- and L-enantiomers.

-

L-Pyroglutamic Acid: A cyclic γ-lactam carboxylic acid () featuring a five-membered ring with a ketone group at position 5 .

The structural depiction (Figure 1) highlights the ionic interaction between the protonated α-amino group of ornithine and the deprotonated carboxylate group of pyroglutamic acid .

Stereochemical Considerations

The central carbon of L-pyroglutamic acid (C2) exhibits an S-configuration, while the DL-ornithine component introduces two stereocenters (C2 and C4) with undefined configurations due to racemization . This stereochemical ambiguity impacts the compound’s crystallinity and solubility profile, as evidenced by the absence of 3D conformer data in PubChem .

Molecular Interactions and Stability

The compound’s stability arises from:

-

Intramolecular hydrogen bonding between the ornithine side-chain amine and pyroglutamate’s carbonyl oxygen.

-

Van der Waals interactions facilitated by five rotatable bonds, contributing to conformational flexibility .

The topological polar surface area (156 Ų) and hydrogen bond donor/acceptor counts (5/7) suggest significant hydrophilicity, aligning with typical amino acid salt behavior .

Synthesis and Physicochemical Properties

Physicochemical Characterization

The compound’s high polar surface area and multiple hydrogen-bonding sites suggest solubility in polar solvents like water or ethanol, though experimental data remain unpublished .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume